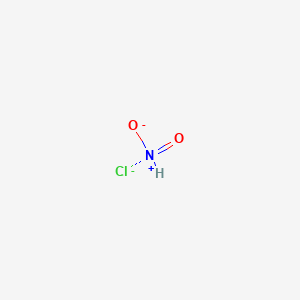
Nitryl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitryl chloride is a nitro compound in which the nitrogen of the nitro group is bonded to a chlorine. It is used as a nitrating and chlorinating agent in organic synthesis. It has a role as an oxidising agent, an apoptosis inducer and a reagent. It is a nitro compound and a chlorine molecular entity.
Aplicaciones Científicas De Investigación
Atmospheric Chemistry
Role in Ozone Formation
Nitryl chloride is a crucial species in atmospheric chemistry, particularly as a reservoir for chlorine radicals. Upon photolysis, it releases chlorine radicals, which can significantly influence ozone levels. Studies indicate that ClNO2 can enhance ozone concentrations by 5–16% at peak levels and by 11–41% during daytime production in polluted areas, especially during winter months in regions like Europe and East Asia .
Field Measurements and Modeling
Field measurements have demonstrated elevated levels of this compound in urban and coastal environments. For instance, research conducted in the Pearl River Delta showed that ClNO2 is formed through heterogeneous reactions involving dinitrogen pentoxide (N2O5) on chloride-containing particles . Modeling studies have also highlighted the importance of this compound in predicting ozone levels under various atmospheric conditions, emphasizing its role in urban air quality management .
Environmental Impact
Contribution to Radical Chemistry
This compound acts as a radical reservoir, contributing to the cycling of reactive nitrogen and chlorine species in the atmosphere. Its presence affects the concentration of other pollutants and can lead to secondary pollution issues such as increased particulate matter formation . The interaction between this compound and other atmospheric constituents necessitates further research to understand its full environmental impact.
Implications for Climate Change
The release of chlorine radicals from this compound has implications for climate change, as these radicals can contribute to the breakdown of ozone in the stratosphere. Understanding the dynamics of ClNO2 is essential for developing strategies to mitigate its effects on climate change and air quality .
Biotherapeutic Applications
While primarily studied for its environmental impact, this compound's properties have led to exploration in biotherapeutics. Its ability to act as a reactive agent opens avenues for developing targeted therapies, particularly in drug delivery systems that utilize reactive intermediates for enhanced efficacy .
Table 1: Summary of this compound's Atmospheric Effects
| Parameter | Effect | Source |
|---|---|---|
| Ozone Enhancement | 5–16% peak increase | Wang et al., 2019 |
| Daytime Production Increase | 11–41% increase | Thornton et al., 2010 |
| Radical Reservoir Role | Releases chlorine radicals | Osthoff et al., 2008 |
Table 2: Potential Biotherapeutic Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Drug Delivery Systems | Use as a reactive agent | Enhanced targeting |
| Reactive Intermediate Studies | Investigating therapeutic effects | Improved efficacy |
Case Studies
-
Urban Air Quality Management
- A study conducted in Shanghai measured ClNO2 levels and analyzed their contribution to local ozone formation. The findings indicated that managing this compound emissions could significantly improve air quality metrics.
-
Coastal Pollution Dynamics
- Research in coastal regions observed interactions between this compound and other pollutants, illustrating its role in complex atmospheric chemistry and highlighting the need for integrated pollution control strategies.
Propiedades
Número CAS |
13444-90-1 |
|---|---|
Fórmula molecular |
NO2Cl ClHNO2- |
Peso molecular |
82.47 g/mol |
Nombre IUPAC |
oxido(oxo)azanium;chloride |
InChI |
InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1 |
Clave InChI |
HSSFHZJIMRUXDM-UHFFFAOYSA-M |
SMILES |
[NH+](=O)[O-].[Cl-] |
SMILES canónico |
[NH+](=O)[O-].[Cl-] |
Sinónimos |
(NO2)Cl nitryl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















